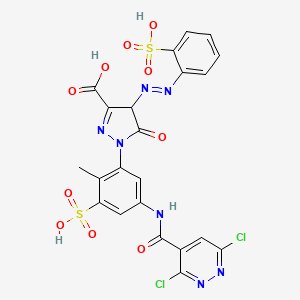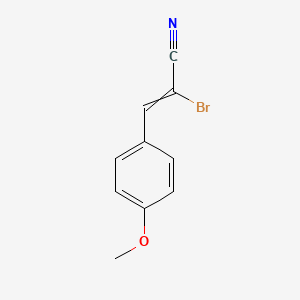
2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a bromine atom, a methoxyphenyl group, and a nitrile group attached to a prop-2-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile typically involves the bromination of 3-(4-methoxyphenyl)prop-2-enenitrile. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the presence of a radical initiator like benzoyl peroxide to facilitate the formation of the bromine radical.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products such as 3-(4-methoxyphenyl)prop-2-enenitrile derivatives with different substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amines derived from the reduction of the nitrile group.
Aplicaciones Científicas De Investigación
2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
Non-Covalent Interactions: The methoxyphenyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enenitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-(4-fluorophenyl)prop-2-enenitrile: Contains a fluorine atom instead of a methoxy group, altering its electronic properties and reactivity.
2-Bromo-3-(4-methylphenyl)prop-2-enenitrile: Contains a methyl group instead of a methoxy group, affecting its steric and electronic characteristics.
Uniqueness
2-Bromo-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
71707-38-5 |
|---|---|
Fórmula molecular |
C10H8BrNO |
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-bromo-3-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-6H,1H3 |
Clave InChI |
HIKQBADYMNKYGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C(C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)


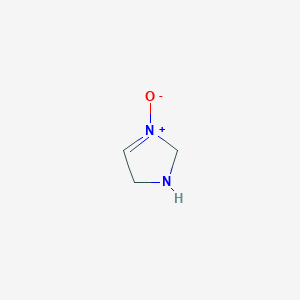
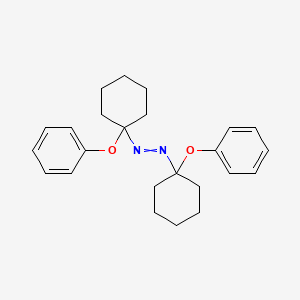
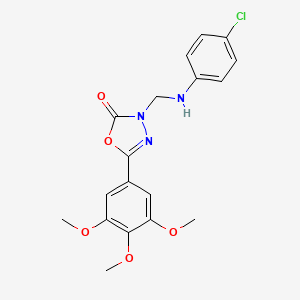
![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
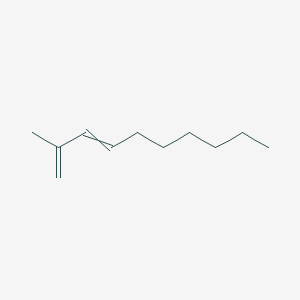
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

